molecular formula C19H24ClN3O3 B15186105 Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- CAS No. 122892-34-6

Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy-

Cat. No.: B15186105
CAS No.: 122892-34-6
M. Wt: 377.9 g/mol
InChI Key: BEAYKXCTVALCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes an amino group, a chloro group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The amino group is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Dimethylaminoethoxy Substitution: The final step involves the substitution of the dimethylaminoethoxy group, which can be achieved through a nucleophilic substitution reaction using dimethylaminoethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of hydroxyl derivatives.

Scientific Research Applications

Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the dimethylaminoethoxy group enhances its ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-hydroxybenzamide
  • 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(methylsulfonyl)ethoxybenzamide

Uniqueness

Benzamide, 4-amino-5-chloro-N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-2-methoxy- is unique due to the presence of the dimethylaminoethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

122892-34-6

Molecular Formula

C19H24ClN3O3

Molecular Weight

377.9 g/mol

IUPAC Name

4-amino-5-chloro-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-2-methoxybenzamide

InChI

InChI=1S/C19H24ClN3O3/c1-23(2)8-9-26-14-6-4-13(5-7-14)12-22-19(24)15-10-16(20)17(21)11-18(15)25-3/h4-7,10-11H,8-9,12,21H2,1-3H3,(H,22,24)

InChI Key

BEAYKXCTVALCHX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2OC)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.